molecular formula C7H10N4 B1381032 2-Cyclopropyl-3-hydrazinylpyrazine CAS No. 1566279-41-1

2-Cyclopropyl-3-hydrazinylpyrazine

Cat. No.: B1381032
CAS No.: 1566279-41-1
M. Wt: 150.18 g/mol
InChI Key: DYNBUOHRDUYEHH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-hydrazinylpyrazine is a pyrazine compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-hydrazinylpyrazine typically involves the reaction of cyclopropylamine with hydrazine and pyrazine derivatives. One common method involves the reaction of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone with hydrazine in the presence of a base such as sodium hydroxide (NaOH) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then extracted with dichloromethane (DCM) and dried over sodium sulfate (Na2SO4) before evaporation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-hydrazinylpyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding pyrazine oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-Cyclopropyl-3-hydrazinylpyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The cyclopropane fragment in the compound imposes conformational rigidity, which can enhance its binding affinity to target enzymes or receptors . This rigidity can lead to the inhibition of enzyme activity or disruption of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-3-hydrazinylpyridine
  • 2-Cyclopropyl-3-hydrazinylpyrimidine
  • 2-Cyclopropyl-3-hydrazinylpyrazole

Uniqueness

2-Cyclopropyl-3-hydrazinylpyrazine is unique due to its specific pyrazine ring structure combined with the cyclopropyl and hydrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-cyclopropylpyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-11-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNBUOHRDUYEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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